molecular formula C12H17N4O3S- B13377576 (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate

Cat. No.: B13377576
M. Wt: 297.36 g/mol
InChI Key: XIXUZLFILBOXAI-UHFFFAOYSA-M
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Description

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate is a synthetic organic compound characterized by its unique chemical structure. This compound features a dimethylaminodiazenyl group attached to a phenyl ring, which is further connected to a sulfonylbutanimidate moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate typically involves multi-step organic reactions. One common approach is the diazotization of 4-dimethylaminobenzenesulfonamide, followed by coupling with butanimidate under controlled conditions. The reaction conditions often include the use of acidic or basic catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions (e.g., temperature, solvent).

Major Products

Scientific Research Applications

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, while the sulfonyl and butanimidate moieties may interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: Similar in structure but with a quinoxaline moiety.

    N,N-Dimethylformamide and N,N-Dimethylacetamide: Used as reagents in similar synthetic processes.

Uniqueness

Conclusion

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate is a versatile compound with significant potential in various scientific domains. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Further studies on its properties and interactions will continue to expand its utility and applications.

Properties

Molecular Formula

C12H17N4O3S-

Molecular Weight

297.36 g/mol

IUPAC Name

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate

InChI

InChI=1S/C12H18N4O3S/c1-4-5-12(17)14-20(18,19)11-8-6-10(7-9-11)13-15-16(2)3/h6-9H,4-5H2,1-3H3,(H,14,17)/p-1

InChI Key

XIXUZLFILBOXAI-UHFFFAOYSA-M

Isomeric SMILES

CCC/C(=N\S(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)/[O-]

Canonical SMILES

CCCC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)[O-]

Origin of Product

United States

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